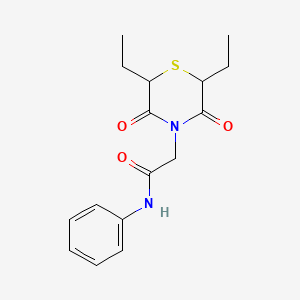

![molecular formula C21H24F3N3O B6579563 N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide CAS No. 1049473-69-9](/img/structure/B6579563.png)

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as 4-Phenylpiperazine-3-trifluoromethylbenzamide (PPTB), is an organic compound that has been widely studied for its potential applications in scientific research. PPTB is a substituted benzamide and is composed of a phenylpiperazine group attached to a trifluoromethylbenzamide group. It has been used as a ligand for various receptors and transporters, and as a tool for studying the effects of these receptors and transporters on biochemical and physiological processes.

Aplicaciones Científicas De Investigación

PPTB has been widely used in scientific research as a tool to study the effects of various receptors and transporters on biochemical and physiological processes. It has been used as a ligand for the serotonin 5-HT3 receptor, the serotonin transporter, the dopamine transporter, and the norepinephrine transporter. It has also been used to study the effects of these receptors and transporters on the release of neurotransmitters, the regulation of dopamine levels in the brain, and the regulation of serotonin levels in the brain.

Mecanismo De Acción

- Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(3), 5481–5489

- Obniska, J., Rapacz, A., Koczurkiewicz, P., & Filipek, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-substituted piperazin-1-yl)pyrimidine-5-carboxamides. Medicinal Chemistry Research, 24(3), 1100–1108

- Alzheimer’s Association. (2022). Alzheimer’s disease facts and figures. Alzheimer’s & Dementia, 18(3), 321–391

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PPTB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively non-toxic and has a low potential for abuse. However, PPTB has several limitations for use in laboratory experiments. It is a relatively weak agonist or antagonist at the receptors and transporters it binds to, and it has a short half-life in the body.

Direcciones Futuras

There are several potential future directions for research involving PPTB. One potential direction is to explore the potential therapeutic applications of PPTB. Another potential direction is to explore the potential of PPTB as a tool to study the effects of various receptors and transporters on biochemical and physiological processes. Additionally, further research could be done to explore the potential of PPTB as a tool to study the effects of various drugs on biochemical and physiological processes. Finally, further research could be done to explore the potential of PPTB as a tool to study the effects of various environmental factors on biochemical and physiological processes.

Métodos De Síntesis

PPTB can be synthesized in a two-step process. In the first step, 4-phenylpiperazine is reacted with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine to form the intermediate 4-phenylpiperazine-3-trifluoromethylbenzoyl chloride. In the second step, the intermediate is reacted with ammonia or an amine in the presence of a base such as pyridine to form PPTB.

Análisis Bioquímico

Biochemical Properties

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide has been found to interact with several biomolecules. It has an affinity to dopamine D2 receptor of 115 nM . Additionally, it possesses nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These interactions suggest that the compound could play a role in various biochemical reactions.

Cellular Effects

It has been observed to decrease amphetamine-induced hyperactivity in mice, suggesting it may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with multiple targets at the molecular level. Homology modeling, molecular docking, and molecular dynamics have been used to study these interactions .

Propiedades

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAMVIAQDYZBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-3-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea](/img/structure/B6579480.png)

![N-(4-{[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B6579490.png)

![2-(4-fluorophenoxy)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B6579504.png)

![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)

![1-[(3-fluorophenyl)methyl]-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579521.png)

![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)

![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)

![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)

![2-(4-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B6579555.png)

![2,6-difluoro-N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6579571.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)